- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reaction, Chemical Communications (Cambridge, 2022, 58(81), 11458-11461

Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)

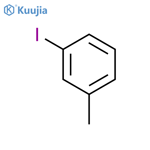

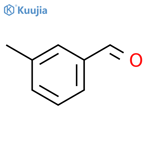

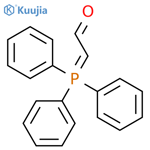

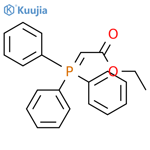

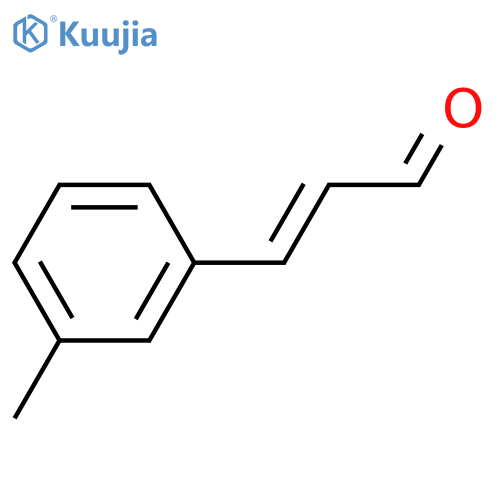

3-(3-methylphenyl)prop-2-enal structure

Nombre del producto:3-(3-methylphenyl)prop-2-enal

Número CAS:93614-80-3

MF:C10H10O

Megavatios:146.185802936554

MDL:MFCD08460293

CID:94327

PubChem ID:11788369

3-(3-methylphenyl)prop-2-enal Propiedades químicas y físicas

Nombre e identificación

-

- (E)-3-(m-Tolyl)acrylaldehyde

- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)

- 3-METHYL CINNAMALDEHYDE

- meta-methylcinnamaldehyde

- m-Methylzimtaldehyd

- (2E)-3-(3-Methylphenyl)-2-propenal

- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)

- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)

- (E)-3-(3-Methylphenyl)acrolein

- (E)-3-Methylcinnamaldehyde

- trans-3-Methylcinnamaldehyde

- 3-(3-methylphenyl)prop-2-enal

- D97428

- AKOS006290468

- 3-METHYLCINNAMALDEHYDE

- 3-(m-Tolyl)acrylaldehyde

- 93614-80-3

- MFCD08460293

- BS-17936

- 66223-54-9

- CS-0186101

- J-501953

- NCGC00171000-01

- PK04_096269

- (E)-3-(3-methylphenyl)prop-2-enal

- (2E)-3-(3-Methylphenyl)Acrylaldehyde

- b-methylcinnamaldehyde

-

- MDL: MFCD08460293

- Renchi: 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+

- Clave inchi: SJLLZWMNPJCLBC-ZZXKWVIFSA-N

- Sonrisas: C(/C1C=CC=C(C)C=1)=C\C=O

Atributos calculados

- Calidad precisa: 146.07300

- Masa isotópica única: 146.073164938g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 149

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 1

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 17.1Ų

- Xlogp3: 2.3

Propiedades experimentales

- Denso: 1.015

- Punto de ebullición: 264.398°C at 760 mmHg

- Punto de inflamación: 93.547°C

- índice de refracción: 1.569

- PSA: 17.07000

- Logp: 2.20710

3-(3-methylphenyl)prop-2-enal PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A669442-25g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 25g |

$380.0 | 2025-02-25 | |

| Ambeed | A669442-5g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 5g |

$127.0 | 2025-02-25 | |

| Alichem | A019138918-1g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 1g |

$400.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D748965-100g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95+% | 100g |

$1150 | 2024-06-07 | |

| Enamine | EN300-257960-1.0g |

3-(3-methylphenyl)prop-2-enal |

93614-80-3 | 1.0g |

$328.0 | 2023-02-28 | ||

| eNovation Chemicals LLC | D748965-5g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95+% | 5g |

$180 | 2024-06-07 | |

| Enamine | EN300-257960-5.0g |

3-(3-methylphenyl)prop-2-enal |

93614-80-3 | 5.0g |

$859.0 | 2023-02-28 | ||

| Ambeed | A669442-100mg |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 100mg |

$8.0 | 2025-02-25 | |

| Ambeed | A669442-1g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 1g |

$35.0 | 2025-02-25 | |

| abcr | AB548038-25g |

(E)-3-(m-Tolyl)acrylaldehyde, 95%; . |

93614-80-3 | 95% | 25g |

€609.30 | 2024-08-02 |

3-(3-methylphenyl)prop-2-enal Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complex, Catalysis Letters, 2005, 102(3-4), 281-284

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt

1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C

1.3 Solvents: Water ; > 1 min

1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C

1.3 Solvents: Water ; > 1 min

Referencia

- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagent, Chemical Science, 2018, 9(11), 2986-2990

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

Referencia

- Development and Investigation of an Organocatalytic Enantioselective [10+2] Cycloaddition, ACS Catalysis, 2020, 10(18), 10784-10793

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Toluene ; 17 h, 80 °C

Referencia

- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis, Chemical Science, 2019, 10(14), 4107-4115

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C

Referencia

- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infections, European Journal of Medicinal Chemistry, 2018, 145, 235-251

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C

Referencia

- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydes, Tetrahedron Letters, 2011, 52(25), 3208-3211

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides, Organic Letters, 2007, 9(25), 5191-5194

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C

1.3 Reagents: Water ; -78 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Water ; rt

1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C

1.3 Reagents: Water ; -78 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Water ; rt

1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt

Referencia

- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction, Chemistry - A European Journal, 2022, 28(25),

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referencia

- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids, Organic Letters, 2020, 22(8), 3149-3154

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

Referencia

- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides, Organic Letters, 2003, 5(5), 777-780

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt

Referencia

- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes, Letters in Organic Chemistry, 2018, 15(10), 845-853

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C

Referencia

- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcohol, Chemical Communications (Cambridge, 2010, 46(3), 415-417

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt

Referencia

- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydes, Tetrahedron Letters, 2010, 51(3), 482-484

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C

Referencia

- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid, Chemical Communications (Cambridge, 2018, 54(17), 2166-2168

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt

Referencia

- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C

Referencia

- General palladium-catalyzed aerobic dehydrogenation to generate double bonds, Chemical Science, 2012, 3(3), 883-886

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C

1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C

1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C

1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt

Referencia

- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837

Métodos de producción 20

Condiciones de reacción

1.1 Solvents: Toluene ; overnight, 80 °C

Referencia

- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963

3-(3-methylphenyl)prop-2-enal Raw materials

- m-Tolualdehyde

- 3-Iodotoluene

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- 3-Ethynyltoluene

- 3-(3-methylphenyl)propanal

- (Triphenylphosphoranylidene)acetaldehyde

- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-

- Bromodichloromethane (stabilized with Ethanol)

- Benzene, 1-methyl-3-(2-propenyl)-

- 3-Methylstyrene

- 2-oxoacetic acid

- Allylidene Diacetate

- 3-(3-methylphenyl)prop-2-en-1-ol

- Benzenemethanol, a-ethynyl-3-methyl-

- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)

3-(3-methylphenyl)prop-2-enal Preparation Products

3-(3-methylphenyl)prop-2-enal Literatura relevante

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

93614-80-3 (3-(3-methylphenyl)prop-2-enal) Productos relacionados

- 104-55-2(Cinnamaldehyde)

- 16642-92-5((2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid)

- 56578-35-9((E)-3-(P-Tolyl)acrylaldehyde)

- 113538-22-0(3-(4-phenylphenyl)prop-2-enal)

- 57194-69-1(cis-Cinnamaldehyde)

- 14371-10-9((E)-Cinnamaldehyde)

- 886-38-4(Diphenylcyclopropenone)

- 836-12-4(Aceticacid, 2-[[1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyrimidinyl]thio]-)

- 2171463-05-9(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hex-5-enoic acid)

- 2171182-25-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}acetic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):342.0/1025.0